5-Bromo-2-(2-methoxyethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-methoxyethoxy)phenol, also known as BMEP, is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is a phenolic derivative that contains a bromine atom and two ether groups. It has been found to have several interesting properties that make it a promising candidate for use in scientific research.
Scientific Research Applications
Antiviral and Antibacterial Activities
5-Bromo-2-(2-methoxyethoxy)phenol derivatives have been explored for their antiviral and antibacterial properties. For example, the study by Zhou et al. (2015) synthesized and characterized (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antibacterial agents (Zhou et al., 2015).
In Vitro Metabolic Pathways Studies
The compound's metabolic pathways have been studied in various species, including humans. Carmo et al. (2005) investigated the metabolism of a similar compound, 4-Bromo-2,5-dimethoxyphenethylamine, in human and animal hepatocytes, revealing insights into its metabolic pathways and potential toxic effects (Carmo et al., 2005).
Synthesis and Structural Characterization
The synthesis and structural characterization of bromo-substituted phenols have been a significant area of research. For instance, Dong et al. (2015) prepared and characterized compounds like 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol, providing valuable information about their crystal structures and molecular configurations (Dong et al., 2015).
Antioxidant Properties
Studies have also explored the antioxidant properties of bromophenols. Li et al. (2011) isolated various bromophenols from the marine red alga Rhodomela confervoides and evaluated their free radical scavenging activity, suggesting that these compounds could be a source of natural antioxidants (Li et al., 2011).
Applications in Material Science
Research has also delved into the use of bromophenols in material science. For example, Wang et al. (1991) synthesized 2,6-dibromo-3,5-dimethyl-4-hydroxybenzyl ether and explored its use in epoxy resins, indicating its potential in electronic encapsulation applications due to its chemical and thermal stability (Wang et al., 1991).
Mechanism of Action
Target of Action
It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols are known to interact with a variety of biological targets, but the specific targets of 5-Bromo-2-(2-methoxyethoxy)phenol remain to be identified.
Mode of Action
In high concentrations, phenol can dissolve tissue on contact via proteolysis
properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJIJTZLZNGJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxyethoxy)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.